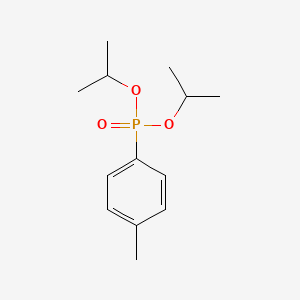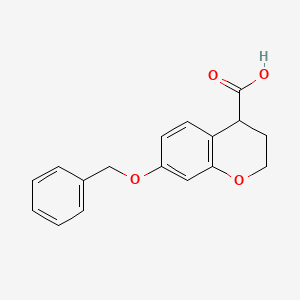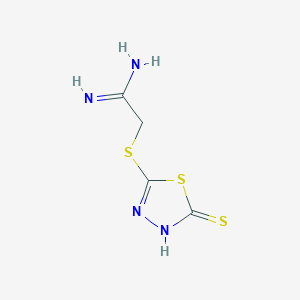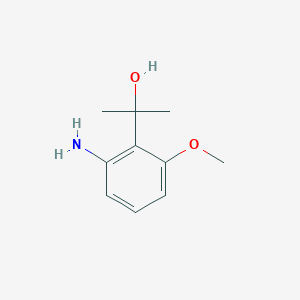
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Explored as a ligand in coordination chemistry.
Biology
Biological Probes: Utilized in the design of probes for biological studies.
Medicine
Pharmaceuticals: Investigated for potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry
Material Science:
Wirkmechanismus
The mechanism of action of 2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylpiperazin-1-yl)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with a methyl group instead of an acetyl group.
2-(4-Acetylpiperazin-1-yl)-1-(4-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
2-(4-Acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone is unique due to the presence of both the acetyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The fluorine atom, in particular, can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Eigenschaften
Molekularformel |
C14H17FN2O2 |
|---|---|
Molekulargewicht |
264.29 g/mol |
IUPAC-Name |
2-(4-acetylpiperazin-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H17FN2O2/c1-11(18)17-8-6-16(7-9-17)10-14(19)12-2-4-13(15)5-3-12/h2-5H,6-10H2,1H3 |
InChI-Schlüssel |
KYZSYVPAWAANOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCN(CC1)CC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Dimethylaminobenzo[b]thiophene](/img/structure/B8462990.png)









![1-[(2-Ethylhexyl)oxy]-4-nitrobenzene](/img/structure/B8463074.png)



